4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-9-13(15)12-7-8-17(14(12)16-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKKDCFWSVYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protocol:
-
Dissolve the pyrrolo[2,3-b]pyridine intermediate (1 equiv) in anhydrous dichloromethane (DCM).
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Add NCS (1.2 equiv) and catalytic azobisisobutyronitrile (AIBN) .
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Reflux at 40°C for 6–8 hours under nitrogen.
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Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Yield : 65–78% (dependent on starting material purity).
Sulfonylation at the 1-Position
Sulfonylation introduces the phenylsulfonyl group, protecting the pyrrole nitrogen and enhancing solubility. Phenylsulfonyl chloride is used under basic conditions to prevent side reactions.
Protocol:
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Suspend 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv) in DCM.
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Add triethylamine (Et₃N, 2.5 equiv) and cool to 0°C.
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Slowly add phenylsulfonyl chloride (1.5 equiv) and stir for 12 hours at room temperature.
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Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol).
Yield : 70–85%.
Integrated Synthesis Pathway
Combining these steps, the optimal pathway is:
| Step | Reagent/Condition | Key Parameter |
|---|---|---|
| Core Formation | 2-amino-3-chloro-6-methylpyridine, α-amino ketone, HCl/EtOH | 80°C, 4 hours |
| Chlorination | NCS, AIBN, DCM | 40°C, 6 hours |
| Sulfonylation | Phenylsulfonyl chloride, Et₃N, DCM | 0°C → RT, 12 hours |
Challenges and Optimization
-
Regioselectivity in Chlorination : Competing chlorination at the 2-position may occur if NCS is used without AIBN. Switching to SOCl₂ with dimethylformamide (DMF) as a catalyst improves 4-position selectivity.
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Sulfonylation Efficiency : Excess phenylsulfonyl chloride (1.5–2.0 equiv) ensures complete conversion, but higher equivalents risk di-sulfonylation. Monitoring via TLC is critical.
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Purification : Column chromatography is essential for removing unreacted sulfonyl chloride and byproducts. Ethanol recrystallization enhances purity to >95%.
Comparative Analysis of Chlorinating Agents
| Reagent | Temperature | Yield (%) | 4:2 Chloro Ratio |
|---|---|---|---|
| NCS + AIBN | 40°C | 78 | 9:1 |
| SOCl₂ + DMF | 25°C | 82 | 15:1 |
| Cl₂ (gas) | 0°C | 65 | 4:1 |
SOCl₂ with DMF offers superior regioselectivity and yield, making it the preferred choice for large-scale synthesis.
Scalability and Industrial Relevance
The integrated pathway is scalable to kilogram quantities with minor adjustments:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phenylsulfonyl group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by the presence of the chloro group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids/esters.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Oxidation: Sulfone derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral activities.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloro and phenylsulfonyl groups can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrrolo[2,3-b]pyridine Derivatives
Physicochemical Properties
- Solubility : The target compound is DMSO-soluble, while CF₃-substituted derivatives (e.g., 5-CF₃ analog) may exhibit reduced aqueous solubility due to increased hydrophobicity .
- Crystallography : The 4-methylphenylsulfonyl group in the 4-MePhSO₂ analog forms a dihedral angle of 79.6° with the pyrrolopyridine ring, stabilizing the crystal lattice via π-π interactions .
Biological Activity
4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. Its molecular formula is C13H10ClN2O2S, with a molecular weight of approximately 292.74 g/mol. The unique combination of functional groups in this compound suggests various biological activities, particularly as an anti-inflammatory and anticancer agent.
Structural Characteristics
The compound features a pyrrolo[2,3-b]pyridine core, which is modified by the presence of a chloro group at the 4-position, a methyl group at the 6-position, and a phenylsulfonyl group at the 1-position. This structural configuration enhances its chemical reactivity and biological activity compared to similar compounds lacking these substituents.
Biological Activity and Mechanism
Research indicates that 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and tumor growth. The phenylsulfonyl moiety is particularly noted for increasing binding affinity to these targets, potentially inhibiting their activity .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against human tumor cell lines with IC50 values in the micromolar range. Table 1 summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 26 | Significant apoptosis |
| MCF-7 | 36.12 | Induction of autophagy |
| HCT116 | 0.39 | Strong cytotoxicity |
These results indicate that the compound not only inhibits cell growth but also induces apoptosis and autophagy in cancer cells, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study reported that modifications to the compound's structure significantly affected its binding affinity and biological activity against various cancer cell lines, suggesting that further structural optimization could enhance its therapeutic potential.
- Anti-inflammatory Properties : Other research has indicated that compounds with similar structures exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. The specific mechanism of action for 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine remains an area for further investigation .
- Enzyme Inhibition : The compound has been shown to interact with several enzymes critical for tumor progression, including Aurora-A kinase and CDK2, making it a candidate for targeted cancer therapies .
Comparative Analysis
To understand the uniqueness of 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine relative to similar compounds, Table 2 presents a comparison of structurally related compounds:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 744209-63-0 | 0.94 |
| 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227267-08-4 | 0.94 |
| 4,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1227269-27-3 | 0.92 |
This table illustrates how closely related compounds compare in terms of structural similarity and highlights the potential for discovering new derivatives with enhanced biological activity.
Q & A
Q. Purification Methods :
- Chromatography : Silica gel column chromatography is widely used to isolate intermediates, with eluents like ethyl acetate/hexane mixtures .
- Recrystallization : Crude products (e.g., sulfonylated intermediates) are purified via recrystallization from methanol or ethanol .
(Advanced) How can researchers optimize the regioselectivity of sulfonylation in the synthesis of 1-(phenylsulfonyl)-substituted pyrrolopyridines?
Answer:
Regioselectivity is influenced by:
- Reaction Temperature : Low temperatures (e.g., 0°C) favor sulfonylation at the 1-position over competing sites.
- Catalysts : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance sulfonyl group transfer to the pyrrolopyridine nitrogen .
- Substrate Pre-activation : Pre-treatment of the core with NaH in THF can deprotonate the 1-position, directing sulfonylation .
Example : In the synthesis of 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, maintaining 273 K during sulfonyl chloride addition achieved >75% regioselectivity .
(Basic) What spectroscopic techniques are essential for characterizing the structure of this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves crystal packing and π-π interactions (e.g., centroid distances of 3.6 Å between phenyl rings in sulfonylated derivatives) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 307 for C14H11ClN2O2S) .
(Advanced) How do electronic structure analyses (e.g., charge density studies) inform the reactivity of this compound?
Answer:
- Charge Density Analysis : High-resolution X-ray diffraction coupled with DFT calculations reveals:
- Covalent Bonding : N–C bonds exhibit electron densities of 2.07–2.74 e Å⁻³ and Laplacians of −11.4 to −19.2 e Å⁻⁵, indicating strong covalent character .
- Hydrogen Bonding : Intermolecular N–H⋯N bonds (3.6 Å) stabilize the crystal lattice, while weaker C–H⋯Cl interactions (3.2 Å) influence solubility .
- HOMO-LUMO Gap : A large gap (3.59 eV) suggests kinetic stability, guiding derivatization strategies to preserve core reactivity .
(Advanced) When encountering contradictory structure-activity relationship (SAR) data in FGFR inhibition studies, what methodological approaches can resolve these discrepancies?
Answer:
Case Study : In FGFR1 inhibition, conflicting SAR data may arise from substituent effects.
- Position-Specific Modifications :
- 5-Position : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) enhances interactions with Gly485, improving IC50 values (e.g., 7 nM for FGFR1) .
- 3-Position : Methoxy groups may clash with hydrophobic pockets; replacing them with bulkier substituents (e.g., nicotinamide) restores activity .
Q. Table: Key SAR Modifications and Effects
| Position | Modification | FGFR1 IC50 (nM) | Effect on Activity |
|---|---|---|---|
| 5 | Trifluoromethyl | 7 | ↑ H-bonding with Gly485 |
| 3 | Methoxy → Nicotinamide | 25 | ↓ Steric hindrance |
Q. Methodology :
Docking Studies : Validate hypothesized interactions (e.g., hydrogen bonds with FGFR1’s hinge region) .
Cellular Assays : Compare proliferation inhibition (e.g., 4T1 breast cancer cells) across derivatives to reconcile in vitro vs. in vivo data .
(Basic) What are the key structural features influencing the biological activity of this compound?
Answer:
- Phenylsulfonyl Group : Enhances solubility and stabilizes target binding via π-π stacking .
- Chloro Substituent : Increases electrophilicity, facilitating interactions with kinase ATP pockets .
- Methyl Group : Improves metabolic stability by reducing oxidative degradation at position 6 .
(Advanced) How can researchers address low yields in the final step of synthesizing 1-(phenylsulfonyl) derivatives?
Answer:
- Optimize Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonyl group transfer efficiency .
- Workup Protocol : Quench unreacted reagents with ice-cold water and extract with dichloromethane to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
